O-linoleyl-L-carnitine

Catalog No.
S620411
CAS No.
36816-10-1
M.F
C25H49NO4
M. Wt
423.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-linoleyl-L-carnitine

CAS Number

36816-10-1

Product Name

O-linoleyl-L-carnitine

IUPAC Name

(3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C25H49NO4

Molecular Weight

423.6 g/mol

InChI

InChI=1S/C25H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3/b10-9-,13-12-/t23-/m1/s1

InChI Key

MJLXQSQYKZWZCB-DQFWFXSYSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-propanaminium; L-Linoleoylcarnitine; Linoleoylcarnitine

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Identification and Properties:

O-linoleyl-L-carnitine, also known as linoleoyl carnitine or decadienylcarnitine, is a naturally occurring metabolite derived from the essential fatty acid linoleic acid and the amino acid L-carnitine. It belongs to the class of compounds called acylcarnitines, which are esters formed between carnitine and fatty acids. O-linoleyl-L-carnitine has the chemical formula C25H45NO4 and a molecular weight of 423.63.

Occurrence and Role in the Body:

O-linoleyl-L-carnitine is found in various human tissues and fluids, including blood, urine, and muscle. It is believed to play a role in several metabolic processes, including:

  • Fatty acid transport: Carnitine plays a crucial role in transporting long-chain fatty acids across the mitochondrial membrane for energy production. O-linoleyl-L-carnitine may participate in this process by facilitating the transport of linoleic acid.
  • Cellular signaling: O-linoleyl-L-carnitine has been shown to activate certain signaling pathways involved in cell differentiation and proliferation.

Research Applications:

While the specific functions and therapeutic potential of O-linoleyl-L-carnitine are still under investigation, it is being studied in various scientific research areas:

  • Metabolic disorders: Researchers are investigating whether O-linoleyl-L-carnitine levels are altered in individuals with metabolic disorders like carnitine palmitoyltransferase II (CPT II) deficiency.
  • Neurodegenerative diseases: Studies are exploring the potential neuroprotective effects of O-linoleyl-L-carnitine in conditions like Alzheimer's disease and Parkinson's disease.
  • Cancer research: Preliminary research suggests that O-linoleyl-L-carnitine may have anti-cancer properties, but further investigation is needed.

O-linoleyl-L-carnitine is a long-chain acylcarnitine compound, specifically an ester formed from linoleic acid and L-carnitine. It is classified under the broader category of acyl carnitines, which are organic compounds that play crucial roles in fatty acid metabolism by facilitating the transport of fatty acids into the mitochondria for β-oxidation. The chemical formula for O-linoleyl-L-carnitine is C₁₈H₃₄N₁O₄, and its structure includes a long hydrocarbon chain derived from linoleic acid, which contributes to its unique biochemical properties .

  • Fatty acid transport: Carnitine facilitates the transport of fatty acids into the mitochondria, the cell's energy-producing organelles. O-linoleyl-L-carnitine might be involved in this process [, ].
  • Cellular signaling: Carnitine has been shown to have roles beyond fatty acid transport, potentially influencing cellular signaling pathways. O-linoleyl-L-carnitine's function in this area is unknown and requires further investigation [].

  • Formation of Acyl-CoA: In the mitochondria, O-linoleyl-L-carnitine can be converted back to L-carnitine and acyl-CoA through the action of carnitine palmitoyltransferase II (CPT-II). This reaction is crucial for the β-oxidation of fatty acids, where acyl-CoA undergoes multiple cycles to produce acetyl-CoA .
  • Fatty Acid Oxidation: The acyl group from O-linoleyl-L-carnitine is transferred to Coenzyme A, forming linoleoyl-CoA. This compound then enters the β-oxidation pathway, leading to energy production via the tricarboxylic acid cycle .
  • Hydrolysis: Under certain conditions, O-linoleyl-L-carnitine can undergo hydrolysis to release linoleic acid and L-carnitine, which can be utilized in various metabolic pathways .

O-linoleyl-L-carnitine exhibits several biological activities:

  • Energy Metabolism: It plays a critical role in energy production by facilitating the transport of long-chain fatty acids into mitochondria for oxidation .
  • Regulation of Lipid Metabolism: It is involved in regulating lipid metabolism and has been studied for its potential effects on metabolic disorders such as obesity and diabetes .
  • Neuroprotective Effects: Preliminary studies suggest that O-linoleyl-L-carnitine may have neuroprotective properties, potentially aiding in conditions related to oxidative stress and inflammation .

O-linoleyl-L-carnitine can be synthesized through various methods:

  • Esterification Reaction: The most common method involves the esterification of L-carnitine with linoleic acid using acid catalysts. This reaction typically requires heating under reflux conditions to facilitate the formation of the ester bond.
  • Enzymatic Synthesis: Enzymatic methods using acyltransferases can also be employed, allowing for more specific and milder reaction conditions compared to chemical synthesis .
  • Chemical Modification: Starting from commercially available L-carnitine, chemical modifications can be performed to attach the linoleic acid moiety through various coupling reactions .

O-linoleyl-L-carnitine has several applications:

  • Nutritional Supplements: It is used in dietary supplements aimed at enhancing energy metabolism and supporting weight management.
  • Pharmaceutical Research: Investigated for its potential therapeutic effects in metabolic disorders and cardiovascular diseases due to its role in fatty acid metabolism .
  • Cosmetic Industry: Its moisturizing properties make it a candidate for use in cosmetic formulations aimed at skin health.

Studies on O-linoleyl-L-carnitine have explored its interactions with various biological systems:

  • Carnitine Transporters: Research indicates that O-linoleyl-L-carnitine interacts with carnitine transporters such as OCTN2, influencing its uptake and metabolism in cells .
  • Drug Interactions: Investigations into how O-linoleyl-L-carnitine affects or is affected by other drugs have shown potential implications for co-administration with medications targeting metabolic pathways .

O-linoleyl-L-carnitine shares structural and functional similarities with other acylcarnitines. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
Linoleoyl-L-carnitineC₁₈H₃₄N₁O₄Derived specifically from linoleic acid; involved in energy metabolism.
Palmitoyl-L-carnitineC₂₁H₄₃N₁O₄Contains a longer carbon chain; significant in fat storage and mobilization.
Oleoyl-L-carnitineC₂₁H₄₁N₁O₄Derived from oleic acid; has different metabolic pathways compared to linoleoyl.
Acetyl-L-carnitineC₇H₁₅N₁O₄Shorter chain; primarily involved in energy production rather than storage.

The unique aspect of O-linoleyl-L-carnitine lies in its specific fatty acid composition (linoleic acid), which may impart distinct biochemical properties compared to other acylcarnitines, particularly in terms of its role in lipid metabolism and potential therapeutic applications .

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

7.2

Appearance

Yellow Solid

Melting Point

115-120°C

Other CAS

36816-10-1

Wikipedia

O-linoleyl-L-carnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Modify: 2024-04-14

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